molecular formula C9H10ClNO3 B2442639 ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate CAS No. 1393540-37-8

ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate

Cat. No.: B2442639
CAS No.: 1393540-37-8
M. Wt: 215.63
InChI Key: LNZDOFIQSPXDGH-UHFFFAOYSA-N
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Description

ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . . This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a hydroxyl group, as well as an ethyl acetate moiety.

Preparation Methods

The synthesis of ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate typically involves the reaction of 5-chloro-6-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine substituents on the pyridine ring play crucial roles in its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical processes, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

ethyl 2-(5-chloro-6-hydroxypyridin-3-yl)acetate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.

Properties

IUPAC Name

ethyl 2-(5-chloro-6-oxo-1H-pyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-14-8(12)4-6-3-7(10)9(13)11-5-6/h3,5H,2,4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZDOFIQSPXDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC(=O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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